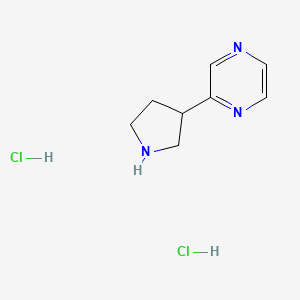
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular weight of 231.17 g/mol. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Coordination Chemistry and Molecular Structures
- Iron(II) and Cobalt(II) Complexes : Research by Cook et al. (2013) explored homoleptic iron(II) and cobalt(II) complexes of various pyrazine-rich ligands, highlighting the synthesis and electrochemical properties of these complexes, which are relevant for understanding the coordination chemistry of pyrazine derivatives (Cook, Tuna, & Halcrow, 2013).
Material Science and Organic Electronics
- Regioselective Synthesis of DPP Derivatives : Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine (DPP) derivatives, investigating their optical and thermal properties for potential use in organic electronics, demonstrating the significance of pyrazine derivatives in the development of optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Antimicrobial and Pharmaceutical Applications
Antimicrobial Screening : A study by Shelke et al. (2009) on the synthesis of 1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)propenones under ultrasound irradiation showed antimicrobial activity, indicating the potential pharmaceutical applications of pyrazine derivatives (Shelke, Pawar, Pawar, Gholap, & Gill, 2009).
Copper(II) and Silver(I) Complexes : Research by Andrejević et al. (2023) on copper(II) and silver(I) complexes with a pyrazine derivative highlighted the influence of these complexes on antimicrobial potential, suggesting applications in developing new antimicrobial agents (Andrejević, Aleksić, Kljun, Počkaj, et al., 2023).
properties
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYAUKAUJCPCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

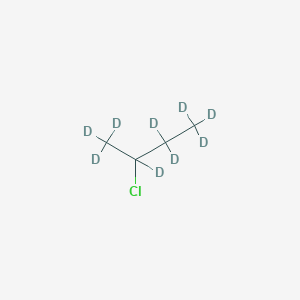

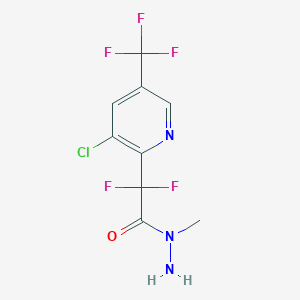

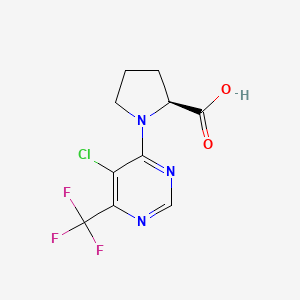




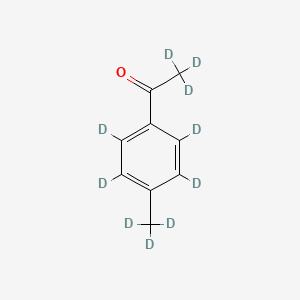
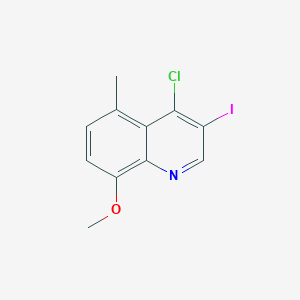
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)